An In-depth Technical Guide to the Core Properties and Characteristics of Prifinium Bromide
An In-depth Technical Guide to the Core Properties and Characteristics of Prifinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prifinium bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent.[1][2] It exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, leading to antispasmodic effects on smooth muscle.[3][4] This property makes it clinically useful in the treatment of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[3] This technical guide provides a comprehensive overview of the fundamental properties of prifinium bromide, including its physicochemical characteristics, pharmacokinetics, mechanism of action, and available toxicological data.
Core Properties and Characteristics
Physicochemical Properties
Prifinium bromide is a white to off-white solid crystalline substance. It is slightly soluble in water and dimethyl sulfoxide (DMSO). The compound is noted to be light-sensitive and should be stored in dry conditions at room temperature.
| Property | Value | References |
| Molecular Formula | C22H28BrN | |
| Molecular Weight | 386.37 g/mol | |
| CAS Number | 4630-95-9 | |
| IUPAC Name | 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide | |
| Synonyms | Pyrodifenium bromide, Padrin, Riabal | |
| Melting Point | 216-218 °C | |
| Boiling Point | (Free base) 183-185 °C at 0.15 mmHg | |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in DMSO and Water | |
| Stability | Light Sensitive |
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have shown that prifinium bromide is rapidly cleared from the serum following intravenous administration. As a quaternary ammonium compound, its oral bioavailability is low, estimated at 3.4%, with maximum serum levels reached within 2-3 hours after oral administration. The drug is primarily distributed to gastrointestinal tissues and is eliminated mainly through bile and gut secretions.
| Parameter | Value | Route of Administration | References |
| Time to Maximum Concentration (Tmax) | 2-3 hours | Oral (60 mg) | |
| Maximum Serum Concentration (Cmax) | 6.76-14.3 ng/mL | Oral (60 mg) | |
| Elimination Half-Life (t1/2) | 2.13 hours | Intravenous (7.5 mg) | |
| Apparent Biologic Half-Life | 2.18 hours | Oral (60 mg) | |
| Oral Bioavailability | 3.4% | Oral | |
| Volume of Distribution (steady state) | ~190% of body weight | Intravenous | |
| Total Serum Clearance | 12.5 mL/(min·kg) | Intravenous | |
| Renal Clearance | 5.80 mL/(min·kg) | Intravenous |
Toxicology
Toxicological studies have been conducted to determine the safety profile of prifinium bromide. The acute toxicity, as indicated by the LD50, has been determined in mice for various routes of administration.
| Route of Administration | LD50 in male mice (mg/kg) | References |
| Intravenous (i.v.) | 11 | |
| Intraperitoneal (i.p.) | 43 | |
| Subcutaneous (s.c.) | 30 | |
| Oral | 330 |
Mechanism of Action
Prifinium bromide functions as a muscarinic receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors located on smooth muscle cells. This antagonism is not highly selective and affects various muscarinic receptor subtypes (M1-M5). The therapeutic effects in the gastrointestinal tract are primarily attributed to the blockade of M3 receptors on smooth muscle, which are responsible for mediating muscle contraction. By inhibiting acetylcholine-induced contractions, prifinium bromide reduces the frequency and intensity of peristaltic waves, leading to its antispasmodic effect.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism of action of Prifinium Bromide in antagonizing the acetylcholine signaling pathway at the muscarinic receptor on a smooth muscle cell.
Experimental Protocols
Synthesis of Prifinium Bromide
A general method for the synthesis of prifinium bromide involves the quaternization of a tertiary amine precursor. One reported synthesis involves the reaction of 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine with ethyl bromide.
Materials:
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3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine
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Ethyl bromide
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Appropriate solvent (e.g., acetone or acetonitrile)
Procedure:
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Dissolve 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine in the chosen solvent in a reaction flask.
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Add an excess of ethyl bromide to the solution.
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Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
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Upon completion, the product, prifinium bromide, will precipitate out of the solution as it is a quaternary ammonium salt and generally less soluble than the tertiary amine precursor.
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Collect the precipitate by filtration.
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Wash the collected solid with a cold solvent to remove any unreacted starting materials.
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Dry the product under a vacuum to obtain the final prifinium bromide.
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Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Quantitative Analysis by UV-Visible Spectrophotometry
A simple and validated method for the quantification of prifinium bromide in pharmaceutical preparations utilizes UV-Visible spectrophotometry.
Instrumentation:
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Shimadzu UV-Visible spectrophotometer (or equivalent)
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1-cm quartz cells
Reagents and Solutions:
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Pharmaceutical grade prifinium bromide standard
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Solvent (as specified in the validated method, e.g., methanol or water)
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Pharmaceutical preparation (e.g., Riabal® tablets)
Procedure:
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Standard Solution Preparation: Accurately weigh a known amount of pure prifinium bromide (e.g., 30 mg) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent to obtain a stock solution (e.g., 0.3 mg/mL). Prepare a series of standard solutions of different concentrations by diluting the stock solution.
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Sample Solution Preparation: Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to a known amount of prifinium bromide (e.g., 30 mg) into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
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Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for prifinium bromide is 230 nm.
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Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of prifinium bromide in the sample solution from the calibration curve using its measured absorbance. The linearity of this method has been established in the concentration range of 0.149074 – 0.447222 mg/mL.
Muscarinic Receptor Binding Assay
To determine the binding affinity of prifinium bromide for muscarinic receptors, a competitive radioligand binding assay can be performed. This protocol is a general guideline based on standard procedures for muscarinic receptor binding assays.
Materials:
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Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
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Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
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Prifinium bromide (test compound)
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Non-specific binding control: Atropine (1 µM)
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Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
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96-well filter plates
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Scintillation cocktail
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Microplate scintillation counter
Procedure:
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Compound Preparation: Prepare a stock solution of prifinium bromide in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer to obtain a range of test concentrations.
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Assay Setup: In a 96-well plate, combine the assay buffer, various concentrations of prifinium bromide (or vehicle for total binding), atropine for non-specific binding determination, and a constant concentration of [³H]-NMS. Initiate the binding reaction by adding the cell membranes.
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Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
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Harvesting: Transfer the contents of the assay plate to a 96-well filter plate and rapidly wash the filters with ice-cold assay buffer to separate the bound and free radioligand.
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Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the prifinium bromide concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression model. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Prifinium bromide is a well-characterized antimuscarinic agent with established physicochemical properties and a clear mechanism of action. Its utility in treating gastrointestinal smooth muscle spasms is supported by its pharmacokinetic profile, which favors localized action in the gut. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further research could focus on exploring its selectivity for different muscarinic receptor subtypes and developing novel formulations to enhance its therapeutic efficacy.
